molecular formula C13H10IO2+ B11816398 (2-Carboxyphenyl)(phenyl)iodanium

(2-Carboxyphenyl)(phenyl)iodanium

Cat. No.: B11816398
M. Wt: 325.12 g/mol
InChI Key: LUGVQQXOGHCZNN-UHFFFAOYSA-O
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Description

. This compound is characterized by the presence of an iodonium ion bonded to a phenyl group and a carboxyphenyl group. It is commonly used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carboxyphenyl)(phenyl)iodanium typically involves the reaction of iodobenzene with a carboxylic acid derivative under oxidative conditions. One common method is the reaction of iodobenzene with 2-carboxybenzoic acid in the presence of an oxidizing agent such as hydrogen peroxide or peracetic acid . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Carboxyphenyl)(phenyl)iodanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Carboxyphenyl)(phenyl)iodanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Carboxyphenyl)(phenyl)iodanium involves the formation of reactive intermediates that can participate in various chemical reactions. The iodonium ion acts as an electrophile, facilitating the transfer of the phenyl group to nucleophiles. This reactivity is exploited in organic synthesis to form carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Carboxyphenyl)(phenyl)iodanium is unique due to the presence of both a carboxylate and a phenyl group, which enhances its reactivity and stability. This makes it a versatile reagent in organic synthesis and other applications .

Properties

IUPAC Name

(2-carboxyphenyl)-phenyliodanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGVQQXOGHCZNN-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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